molecular formula C13H8FNO B6375528 3-Cyano-5-(4-fluorophenyl)phenol CAS No. 1261967-04-7

3-Cyano-5-(4-fluorophenyl)phenol

Cat. No.: B6375528
CAS No.: 1261967-04-7
M. Wt: 213.21 g/mol
InChI Key: PPBVFTYKOMKGET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyano-5-(4-fluorophenyl)phenol is an aromatic compound characterized by the presence of a cyano group and a fluorophenyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-5-(4-fluorophenyl)phenol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex aromatic compounds.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally benign reagents and catalysts is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-Cyano-5-(4-fluorophenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

3-Cyano-5-(4-fluorophenyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyano-5-(4-fluorophenyl)phenol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The cyano and fluorophenyl groups play crucial roles in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 3-Cyano-4-(4-fluorophenyl)phenol
  • 3-Cyano-5-(3-fluorophenyl)phenol
  • 3-Cyano-5-(4-chlorophenyl)phenol

Comparison: 3-Cyano-5-(4-fluorophenyl)phenol is unique due to the specific positioning of the cyano and fluorophenyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and binding affinities, making it a valuable candidate for specific applications in drug development and materials science .

Properties

IUPAC Name

3-(4-fluorophenyl)-5-hydroxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO/c14-12-3-1-10(2-4-12)11-5-9(8-15)6-13(16)7-11/h1-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBVFTYKOMKGET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C#N)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684631
Record name 4'-Fluoro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261967-04-7
Record name 4'-Fluoro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.